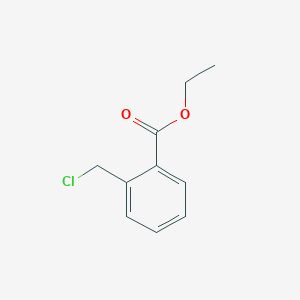

Ethyl 2-chloromethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOVRPBUAUNBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513436 | |

| Record name | Ethyl 2-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531-78-8 | |

| Record name | Benzoic acid, 2-(chloromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1531-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Handling of Ethyl 2-chloromethylbenzoate

Introduction

Ethyl 2-chloromethylbenzoate (CAS No. 1531-78-8) is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries.[1] Structurally, it features an ethyl ester and a chloromethyl group attached to a benzene ring in an ortho configuration. This arrangement makes it a versatile synthetic intermediate, enabling the introduction of the 2-(ethoxycarbonyl)benzyl moiety into a wide range of molecules.[1] Its utility stems from the distinct reactivity of its two functional groups: the benzylic chloride, which is susceptible to nucleophilic substitution, and the ethyl ester, which can undergo hydrolysis, amidation, or reduction.

This guide provides a comprehensive overview of the core physical properties, reactivity, synthesis, and safe handling protocols for this compound, designed for researchers, chemists, and professionals in drug discovery and development.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for designing experiments, developing purification strategies, and ensuring safe laboratory operations.

| Property | Value | Source(s) |

| CAS Number | 1531-78-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2][4] |

| Molecular Weight | 198.65 g/mol | [1][2][4] |

| Appearance | White crystalline powder or colorless liquid | [1][2] |

| Odor | Faint | [1] |

| Boiling Point | 140 °C at 14 Torr | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Solubility | Sparingly soluble in water | [1] |

| Refractive Index | 1.523 | [2] |

| Flash Point | 146.5 ± 18.1 °C | [2] |

| Vapor Pressure | 0.00137 mmHg at 25°C | [2] |

Section 2: Molecular Structure and Computed Data

Computational descriptors provide further insight into the molecule's behavior, such as its polarity, membrane permeability potential, and overall complexity.

| Identifier / Descriptor | Value | Source(s) |

| IUPAC Name | ethyl 2-(chloromethyl)benzoate | [4] |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1CCl | [1][4] |

| InChIKey | QQOVRPBUAUNBAV-UHFFFAOYSA-N | [1][2][4] |

| XLogP3 | 2.5 - 3.0 | [2][4] |

| Topological Polar Surface Area | 26.3 Ų | [1][4] |

| Hydrogen Bond Acceptor Count | 2 | [1][4] |

| Rotatable Bond Count | 4 | [1][4] |

| Exact Mass | 198.0447573 Da | [1][4] |

Section 3: Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis lies in its nature as a versatile electrophile. The benzylic chloride is a reactive site for nucleophilic attack, a cornerstone reaction for building molecular complexity.

Key Reaction: Nucleophilic Substitution

The chloromethyl group is readily displaced by a wide variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions) via an Sₙ2 mechanism. This reaction is fundamental to its application in pharmaceutical and agrochemical synthesis, allowing for the covalent linkage of the benzoate scaffold to other molecular fragments.[1]

Sources

An In-depth Technical Guide to Ethyl 2-(Chloromethyl)benzoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(chloromethyl)benzoate is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its structure, incorporating both an ethyl ester and a reactive benzylic chloride, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and detailed synthetic protocols. Furthermore, it delves into the principles of its spectroscopic characterization, explores its chemical reactivity with a focus on nucleophilic substitution, and discusses its applications as a key intermediate in the pharmaceutical and agrochemical industries. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting.

Introduction and Chemical Identity

Ethyl 2-(chloromethyl)benzoate is a substituted aromatic ester that serves as a crucial intermediate in organic synthesis. The strategic placement of the chloromethyl group ortho to the ethyl ester functionality allows for a range of selective chemical transformations. This unique arrangement makes it a valuable precursor for constructing heterocyclic systems and for introducing the 2-(ethoxycarbonyl)benzyl moiety into target molecules.

-

IUPAC Name: ethyl 2-(chloromethyl)benzoate[1]

-

Synonyms: 2-(Chloromethyl)benzoic acid ethyl ester, 2-Carbethoxybenzyl chloride, Ethyl o-(chloromethyl)benzoate[1]

-

CAS Number: 1531-78-8

-

Molecular Formula: C₁₀H₁₁ClO₂

-

Molecular Weight: 198.64 g/mol [1]

The structure features a benzene ring disubstituted at positions 1 and 2. The first substituent is an ethyl ester group (-COOCH₂CH₃), and the second is a chloromethyl group (-CH₂Cl). This benzylic halide is the primary site of reactivity for nucleophilic substitution.

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_ester [label="C"]; O_ester1 [label="O"]; O_ester2 [label="O"]; C_ethyl1 [label="CH₂"]; C_ethyl2 [label="CH₃"]; C_methyl [label="CH₂"]; Cl [label="Cl"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_ester [pos="1.74,1!"]; O_ester1 [pos="2.3,1.6!"]; O_ester2 [pos="2.5,0.4!"]; C_ethyl1 [pos="3.4,0.1!"]; C_ethyl2 [pos="4.2,-0.4!"]; C_methyl [pos="-1.74,1!"]; Cl [pos="-2.6,0.5!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C1 -- C_methyl; C_methyl -- Cl; }

Caption: Chemical Structure of Ethyl 2-(chloromethyl)benzoate

Physicochemical Properties

A summary of the key physical and chemical properties of Ethyl 2-(chloromethyl)benzoate is provided below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Appearance | White crystalline powder or colorless liquid | |

| Odor | Faint, characteristic | |

| Molecular Weight | 198.64 g/mol | |

| Boiling Point | 140 °C @ 14 Torr | |

| Density | ~1.16 - 1.2 g/cm³ | , |

| Solubility | Sparingly soluble in water | |

| Refractive Index | ~1.523 |

Synthesis and Purification

The synthesis of Ethyl 2-(chloromethyl)benzoate is most effectively achieved through a two-step process starting from o-toluic acid. The first step involves the esterification of the carboxylic acid, followed by a selective free-radical chlorination of the benzylic methyl group.

Causality of Synthetic Route Selection

-

Step 1: Fischer Esterification: This classic and robust method is chosen for its reliability and scalability in converting carboxylic acids to esters. Using an excess of ethanol and a strong acid catalyst (like H₂SO₄) drives the equilibrium towards the product, ensuring a high yield of the intermediate, ethyl 2-methylbenzoate (also known as ethyl o-toluate).[2]

-

Step 2: Free-Radical Benzylic Chlorination: The methyl group attached to the benzene ring is a "benzylic" position. The C-H bonds at this position are weaker than other sp³ C-H bonds because their homolytic cleavage leads to a resonance-stabilized benzylic radical. This inherent stability allows for highly selective halogenation at this site, leaving the aromatic ring and the ester group untouched. Reagents like N-chlorosuccinimide (NCS) are ideal for this transformation as they provide a controlled source of chlorine radicals, minimizing side reactions like electrophilic aromatic chlorination.[3][4][5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for Ethyl 2-(chloromethyl)benzoate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-Methylbenzoate (Ethyl o-Toluate)

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-toluic acid (50.0 g, 0.367 mol).

-

Reagents: Add absolute ethanol (250 mL, excess) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (5 mL).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water. Transfer to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Purification: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Isolation: Purify the crude product by vacuum distillation to yield ethyl 2-methylbenzoate as a colorless liquid.

Step 2: Synthesis of Ethyl 2-(Chloromethyl)benzoate

-

Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve the ethyl 2-methylbenzoate (20.0 g, 0.122 mol) from Step 1 in carbon tetrachloride (100 mL).

-

Reagents: Add N-chlorosuccinimide (NCS) (17.9 g, 0.134 mol, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (approx. 200 mg).

-

Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can be initiated and accelerated by irradiation with a UV lamp.[6][7] Monitor the reaction by TLC or ¹H NMR until the starting material is consumed (typically 3-5 hours).

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Remove it by filtration and wash the solid with a small amount of cold carbon tetrachloride.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Isolation: Purify the crude material by either recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel to afford Ethyl 2-(chloromethyl)benzoate as a white solid or oil.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ 7.9-8.1 (m, 1H, Ar-H), δ 7.3-7.6 (m, 3H, Ar-H), δ 4.8-5.0 (s, 2H, -CH₂Cl), δ 4.4 (q, J=7.1 Hz, 2H, -OCH₂CH₃), δ 1.4 (t, J=7.1 Hz, 3H, -OCH₂CH₃) | The aromatic protons are in a complex multiplet pattern. The proton ortho to the ester is most deshielded. The benzylic protons (-CH₂Cl) are a singlet and significantly downfield due to the adjacent chlorine and aromatic ring. The ethyl group shows a characteristic quartet and triplet. |

| ¹³C NMR | δ ~166 (C=O), δ ~140 (C-CH₂Cl), δ ~132 (C-COOEt), δ 128-131 (Ar-C), δ ~61 (-OCH₂), δ ~45 (-CH₂Cl), δ ~14 (-CH₃) | The ester carbonyl carbon is highly deshielded. The aromatic carbons attached to the substituents are distinct from the other aromatic carbons. The benzylic carbon (-CH₂Cl) is deshielded by the chlorine atom. The ethyl group carbons appear in their typical regions. |

| IR (Infrared) | ~1725 cm⁻¹ (strong, C=O stretch), ~1250 & ~1100 cm⁻¹ (strong, C-O stretches), ~3050 cm⁻¹ (C-H aromatic), ~2980 cm⁻¹ (C-H aliphatic), ~750 cm⁻¹ (C-Cl stretch) | The C=O stretch for an α,β-unsaturated (aromatic) ester is strong and appears around 1715-1730 cm⁻¹.[8] The two C-O stretches are characteristic of esters.[9] The C-Cl stretch is typically weaker and found in the fingerprint region. |

| Mass Spec. | M⁺ at m/z 198/200 (isotope pattern), m/z 163 ([M-Cl]⁺), m/z 153 ([M-OEt]⁺), m/z 125 ([M-COOEt]⁺), m/z 91 (tropylium ion) | The molecular ion will show a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. Key fragments include loss of a chlorine radical, loss of the ethoxy radical, and cleavage of the entire ester group to form a benzyl cation, which can rearrange to the stable tropylium ion.[10] |

Reactivity and Applications

Core Reactivity: The Benzylic Chloride

The primary locus of reactivity in Ethyl 2-(chloromethyl)benzoate is the benzylic chloride. This functional group is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.[11] The proximity of the benzene ring stabilizes the Sₙ2 transition state, making benzylic chlorides more reactive than typical primary alkyl chlorides.[12][13]

// Reactants Reactants [label=<

Nu- +

benzoate)

];

// Transition State TS [label=<

[Nu---CH₂---Cl]δ-

Sₙ2 Transition State

];

// Products Products [label=<

- Cl-

];

// Edges Reactants -> TS [label="Sₙ2 Attack"]; TS -> Products [label="Chloride leaving"]; }

Caption: General Sₙ2 reactivity of Ethyl 2-(chloromethyl)benzoate.

This reactivity allows for the facile introduction of a variety of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides, carbanions), making it a valuable intermediate for building molecular complexity.

Applications in Synthesis

Ethyl 2-(chloromethyl)benzoate is a key starting material in several fields:

-

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to react with various nucleophiles allows for the construction of complex scaffolds found in modern drugs.

-

Agrochemicals: The compound serves as a precursor for insecticides and herbicides. The mechanism of action in this context involves its role as a building block to create larger, biologically active molecules.

-

Chemical Research: In academic and industrial research, it is used to synthesize novel compounds and explore new reaction methodologies. For example, it is a precursor for the synthesis of 3-isochromanone derivatives, which are important structural motifs in natural products.

Safety and Handling

As a reactive chemical intermediate, proper handling of Ethyl 2-(chloromethyl)benzoate is crucial for laboratory safety.

-

Hazard Identification: The compound is corrosive and can cause severe skin burns and eye damage. It may also cause irritation to the respiratory system.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling Procedures: Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. Use non-sparking tools.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Esters. [Link]

-

Evergreensino. How are the derivatives of Toluic Acid prepared?. (2025). [Link]

-

Royal Society of Chemistry. Benzylic chlorination by sulphuryl chloride: suppression of chlorine atom chains. Journal of the Chemical Society D. [Link]

-

UCLA Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. [Link]

-

Scribd. Benzyl Chloride Reactivity in SN1 and SN2. [Link]

-

Organic Syntheses. Sulfuryl Chloride. [Link]

-

Bentham Science. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (2020). [Link]

-

Future4200. SN2 Reactions of Nitranions with Benzyl Chlorides. [Link]

-

National Institutes of Health. Effect of Allylic Groups on SN2 Reactivity. [Link]

-

JoVE. Mass Spectrometry: Aromatic Compound Fragmentation. (2024). [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018). [Link]

-

Bentham Science. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. [Link]

-

ACS Publications. Visible Light-Catalyzed Benzylic C–H Bond Chlorination by a Combination of Organic Dye (Acr+-Mes) and N-Chlorosuccinimide. (2020). [Link]

-

Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. (2019). [Link]

-

ACS Publications. Intramolecular Electrophilic Aromatic Substitution in Gas-phase Fragmentation of Protonated N-Benzylbenzaldimines. (2014). [Link]

-

ACS Publications. Effect of Allylic Groups on SN2 Reactivity. (2014). [Link]

-

ACS Publications. An Empirical IR Frequency Map for Ester C O Stretching Vibrations. [Link]

-

J-STAGE. Chlorination by Sulfuryl Chloride. V.1) Reaction with Benzyl Alcohols. (1964). [Link]

-

Henry Rzepa's Blog. Why is the carbonyl IR stretch in an ester higher than in a ketone?. (2013). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide. [Link]

-

Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]

-

HMDB. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

ResearchGate. Mass fragmentation pattern of compound 1. The benzyl cation at m/z =.... [Link]

-

ResearchGate. Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. (2025). [Link]

-

Doc Brown's Chemistry. image diagram mass spectrum of benzene fragmentation pattern. [Link]

-

Filo. Write the major product in the following reaction: Ethylbenzene reacts w... (2025). [Link]

-

HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

University of Manitoba. 13C NMR and structure. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- Google Patents.

-

Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). [Link]

-

Allen. Chlorination of ethyl benzene with Cl_(2) in presence of heat and light mainly yield 1-chloro-1-phenyl ethane as major product. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. Ethyl 2-(chloromethyl)benzoate. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

- Google Patents.

-

NIST. Ethyl o-methylbenzoate. [Link]

-

Chemguide. Explaining the methylbenzene - chlorine free radical substitution mechanism. [Link]

- Google Patents. US3607920A - Process for the preparation of high purity isomers of toluic acid.

- Google Patents. CN104250213A - Preparation method of (E)-2-(2'-chloromethyl)

- Google Patents. EP0302900B1 - Taste-masked pharmaceutical compositions.

- Google Patents.

Sources

- 1. Ethyl 2-(chloromethyl)benzoate | C10H11ClO2 | CID 12937460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How are the derivatives of Toluic Acid prepared? - Blog Chemical Co.,Ltd - Evergreensino [evergreensinochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]

- 5. Write the major product in the following reaction: Ethylbenzene reacts w.. [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 2-chloromethylbenzoate: Synthesis, Characterization, and Applications

Abstract

Ethyl 2-chloromethylbenzoate is a functionalized aromatic ester of significant interest in synthetic organic chemistry. Its structure incorporates a reactive benzylic chloride, making it a valuable electrophilic building block for the introduction of the ethyl 2-methylbenzoate moiety onto a wide range of nucleophilic substrates. This dual functionality renders it a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis via free-radical chlorination, a predictive analysis of its spectroscopic characteristics, and an exploration of its core reactivity and applications in modern drug discovery and development.

Core Physicochemical Properties

This compound is a compound whose utility is defined by its precise chemical and physical characteristics. A thorough understanding of these properties is the foundation for its effective use in a research and development setting. The molecular weight, a fundamental parameter, has been computationally determined to be 198.64 g/mol .[1] Other sources and suppliers often list the molecular weight as 198.65 g/mol .[2][3]

Key identifying information and physical data are summarized in the table below for ease of reference. This data is critical for reaction planning, stoichiometric calculations, and safety assessments.

| Property | Value | Source(s) |

| Molecular Weight | 198.64 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | PubChem[1] |

| CAS Number | 1531-78-8 | ChemicalBook, PubChem[1][4] |

| IUPAC Name | ethyl 2-(chloromethyl)benzoate | PubChem[1] |

| Appearance | Colorless liquid or white crystal powder | Guidechem[5] |

| Boiling Point | 140 °C @ 14 Torr | Echemi [source not found] |

| Density | ~1.158 g/cm³ | ChemNet |

Synthesis and Mechanism: Free-Radical Halogenation

The most direct and industrially relevant pathway for the synthesis of this compound is the selective free-radical chlorination of the benzylic methyl group of its precursor, Ethyl 2-methylbenzoate (also known as ethyl o-toluate). This reaction leverages the enhanced stability of the intermediate benzylic radical, allowing for specific halogenation at this position while leaving the aromatic ring and ester functional group intact.

The underlying mechanism is a classic free-radical chain reaction, which can be initiated by either UV light or a chemical radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). A study on the analogous chlorination of methyl 2-methylbenzoate confirms that these initiation methods are effective, with UV light generally leading to faster reaction rates.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for benzylic halogenation, specifically informed by the chlorination of methyl 2-methylbenzoate. Appropriate safety measures must be taken at all times.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 2-methylbenzoate (1.0 eq) in a dry, inert solvent such as carbon tetrachloride or dichloromethane.

-

Initiation: Add a catalytic amount of a free-radical initiator (e.g., AIBN, 0.02-0.05 eq). Alternatively, position a UV lamp to irradiate the flask.

-

Chlorination: Heat the mixture to a gentle reflux. Through the dropping funnel, add a solution of sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) in the same solvent dropwise over 1-2 hours. The rate of addition should be controlled to maintain a steady reflux.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully wash the organic solution with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Characterization (Predictive Analysis)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

-

Ethyl Ester Protons: A triplet at ~1.4 ppm (3H, -OCH₂CH ₃) and a quartet at ~4.4 ppm (2H, -OCH ₂CH₃).

-

Aromatic Protons: A complex multiplet pattern between 7.3-8.0 ppm (4H). The ortho-substitution pattern leads to distinct signals for each aromatic proton.

-

Chloromethyl Protons: A key singlet at approximately 4.8-5.0 ppm (2H, -CH ₂Cl). This signal is significantly downfield from the ~2.6 ppm signal of the starting methyl group in ethyl 2-methylbenzoate due to the deshielding effect of the adjacent chlorine atom. Its integration for 2H confirms the successful monochlorination.

-

-

¹³C NMR Spectroscopy:

-

Ethyl Ester Carbons: Signals expected around 14 ppm (-OCH₂C H₃) and 61 ppm (-OC H₂CH₃).

-

Ester Carbonyl: A signal in the range of 166-168 ppm (C =O).

-

Aromatic Carbons: Multiple signals between 128-140 ppm.

-

Chloromethyl Carbon: The most indicative signal, expected at ~45 ppm (C H₂Cl), shifted downfield from the ~22 ppm of the precursor's methyl carbon.

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 198.

-

Isotopic Pattern: A crucial feature will be the M+2 peak at m/z = 200, with an intensity approximately one-third of the M⁺ peak. This is the characteristic isotopic signature for a compound containing a single chlorine atom (³⁵Cl/³⁷Cl).

-

Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z = 153, and the loss of the chloromethyl radical (-•CH₂Cl) to give a fragment at m/z = 149.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: A strong band in the region of 1250-1300 cm⁻¹ corresponding to the C-O stretching of the ester.

-

Aromatic C=C and C-H: Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl bond.

-

Key Reactions and Applications in Drug Development

This compound is a classic electrophilic building block. Its utility stems from the high reactivity of the benzylic chloride, which is an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the ethyl 2-benzoate framework to a variety of nucleophiles.

This reactivity is particularly valuable in the construction of complex pharmaceutical agents, where amines, alcohols, thiols, and other nucleophilic moieties are common features. The reaction covalently links a drug scaffold (containing the nucleophile) to the benzoate fragment, often to modulate properties like solubility, cell permeability, or to act as a linker to another part of the molecule.

General Reaction Scheme: Nucleophilic Substitution

Caption: General Sₙ2 reaction of this compound with a nucleophile.

In this representative scheme, "R-Nu:" signifies a nucleophilic component of a larger, more complex molecule, such as the amine group on a heterocyclic core or the hydroxyl group on a natural product derivative. The reaction typically proceeds under basic conditions to deprotonate the nucleophile, enhancing its reactivity, and is carried out in a polar aprotic solvent like DMF or acetonitrile.

Safety and Handling

While a specific safety data sheet for the 2-chloro isomer is not widely published, the data for the isomeric Ethyl 3-(chloromethyl)benzoate provides a reliable proxy due to the identical reactive functional group. This class of compounds must be handled with significant care.

-

Hazard Classification:

-

Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Corrosive to Metals (Category 1): May be corrosive to metals.

-

-

Handling Precautions:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors or mists.

-

Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.

-

Conclusion

This compound stands as a highly practical and reactive intermediate for synthetic chemists. Its defining feature, the benzylic chloride, provides a reliable electrophilic handle for derivatization, while the ethyl ester offers a point for further chemical modification, such as hydrolysis to the corresponding carboxylic acid. A solid understanding of its synthesis via free-radical pathways and its reactivity in nucleophilic substitution reactions enables researchers and drug development professionals to effectively leverage this compound in the design and construction of novel, high-value molecules. Due to its hazardous nature, strict adherence to safety protocols is paramount in all handling and experimental procedures.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

-

PubChem. (n.d.). Ethyl 2-(chloromethyl)benzoate. National Center for Biotechnology Information. [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No : 1531-78-8. [Link]

-

ResearchGate. (2006). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. [Link]

-

PubChem. (n.d.). Ethyl 2-methylbenzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate - Google Patents [patents.google.com]

- 2. US4788055A - Resinate sustained release dextromethorphan composition - Google Patents [patents.google.com]

- 3. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

- 4. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 5. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]

Ethyl 2-chloromethylbenzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 2-chloromethylbenzoate

Authored by a Senior Application Scientist

Abstract

This compound (CAS No: 1531-78-8) is a pivotal bifunctional molecule widely employed as a building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its structure, incorporating both a reactive benzylic chloride and an ethyl ester, offers a versatile scaffold for introducing the 2-(ethoxycarbonyl)benzyl moiety in advanced organic synthesis. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings of each route, present detailed, field-tested protocols, and address the critical safety and handling considerations for the reagents involved. The focus is not merely on procedural steps but on the strategic rationale behind experimental choices, ensuring a reproducible and scalable synthesis.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₁₀H₁₁ClO₂, is a colorless liquid that serves as a crucial intermediate in various chemical transformations.[1][2] Its utility is anchored in the differential reactivity of its two functional groups. The chloromethyl group is an excellent electrophile, susceptible to nucleophilic substitution, making it ideal for alkylating a wide range of substrates. Concurrently, the ethyl ester group can be hydrolyzed or transesterified, providing further avenues for molecular elaboration. This dual functionality is leveraged in the construction of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide will focus on the two most prevalent and practical synthetic strategies: the free-radical chlorination of an ester precursor and the direct esterification of a carboxylic acid precursor.

Core Synthetic Pathways: A Comparative Analysis

The selection of a synthetic route is a critical decision dictated by factors such as raw material availability, cost, scalability, and safety constraints. Here, we analyze the two most logical and industrially relevant pathways.

Pathway 1: Free-Radical Chlorination of Ethyl 2-Methylbenzoate

This approach is often favored for large-scale production due to the relatively low cost of the starting material, ethyl 2-methylbenzoate. The core of this synthesis is a free-radical halogenation reaction, where a chlorine atom is selectively introduced onto the benzylic methyl group.

Mechanism and Rationale: The reaction proceeds via a classic free-radical chain mechanism, consisting of initiation, propagation, and termination steps.

-

Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by ultraviolet (UV) light.[3] UV light provides the energy to homolytically cleave diatomic chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of ethyl 2-methylbenzoate. This step is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring. This benzyl radical then reacts with another molecule of Cl₂ to form the desired product, this compound, and a new chlorine radical, which continues the chain.

-

Termination: The reaction is terminated when two radicals combine.

The reaction temperature is a critical parameter. It must be high enough to facilitate radical formation and propagation but controlled to prevent side reactions. Temperatures between 70°C and 140°C are typical.[3] Operating at the lower end of this range can minimize substitution on the phenyl ring, while excessively high temperatures can lead to the formation of dichlorinated byproducts (ethyl 2-(dichloromethyl)benzoate).[3]

Workflow Diagram:

Caption: Workflow for Free-Radical Chlorination.

Pathway 2: Esterification of 2-(Chloromethyl)benzoic Acid

This pathway involves the classic conversion of a carboxylic acid to an ester. It is an excellent choice for laboratory-scale synthesis, especially when high purity is required and the starting acid is readily available. The primary challenge lies in the choice of esterification method.

Mechanism and Rationale:

-

Fischer-Speier Esterification: This is the reaction of 2-(chloromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4][5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation gives the final product. To drive the equilibrium towards the product, excess ethanol is often used, or the water formed during the reaction is removed azeotropically.[6]

-

Thionyl Chloride Mediated Esterification: For substrates that are sensitive to strong acids or high temperatures, conversion of the carboxylic acid to a more reactive acyl chloride is a superior strategy. 2-(chloromethyl)benzoic acid is first reacted with thionyl chloride (SOCl₂) to form 2-(chloromethyl)benzoyl chloride.[7] This intermediate is highly electrophilic and reacts rapidly and irreversibly with ethanol to form the ethyl ester. The byproducts of the first step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. This method generally proceeds under milder conditions and gives high yields.

Workflow Diagram:

Caption: Comparative Esterification Workflows.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with checkpoints and expected outcomes.

Protocol 1: Free-Radical Chlorination of Ethyl 2-Methylbenzoate

Materials and Reagents:

| Reagent/Material | Quantity | Molar Eq. | Notes |

| Ethyl 2-methylbenzoate | 164.2 g (1.0 mol) | 1.0 | Purity >99% |

| Chlorine Gas (Cl₂) | ~71 g (1.0 mol) | 1.0 | Monitor via weight |

| UV Lamp | 1 | High-pressure mercury lamp | Positioned close to the flask |

| Nitrogen Gas (N₂) | As needed | - | For purging |

| Three-neck round-bottom flask | 500 mL | - | Equipped with condenser, gas inlet, thermowell |

| Gas absorption trap | 1 | - | Containing NaOH solution for HCl/Cl₂ |

Procedure:

-

Setup: Assemble the reaction apparatus in a certified chemical fume hood. Charge the three-neck flask with ethyl 2-methylbenzoate (164.2 g).

-

Inerting: Purge the system with nitrogen for 10 minutes.

-

Heating: Begin stirring and heat the flask to 100-110°C.[3]

-

Reaction Initiation: Turn on the UV lamp. Begin bubbling chlorine gas through the gas inlet tube into the stirred liquid at a controlled rate. The reaction is exothermic; maintain the temperature at 100-110°C by adjusting the heating mantle and chlorine flow rate.

-

Monitoring: Periodically take small aliquots (carefully) and analyze by Gas Chromatography (GC) to monitor the conversion of the starting material. A typical target is to stop the reaction when the conversion reaches 30-35% to minimize the formation of the dichlorinated byproduct.[3]

-

Termination: Once the target conversion is achieved, stop the chlorine flow and turn off the UV lamp.

-

Purging: Purge the reaction mixture with nitrogen gas for 30 minutes while cooling to room temperature to remove any dissolved HCl and unreacted chlorine.

-

Purification: Transfer the crude product to a distillation apparatus. Perform vacuum distillation.

-

Fraction 1: Unreacted ethyl 2-methylbenzoate (can be recycled).

-

Fraction 2: This compound (product).

-

Residue: Higher boiling impurities, including dichlorinated product.

-

-

Characterization: Confirm the identity and purity (>98%) of the product fraction using GC-MS, ¹H NMR, and ¹³C NMR.

Protocol 2: Thionyl Chloride Mediated Esterification

Materials and Reagents:

| Reagent/Material | Quantity | Molar Eq. | Notes |

| 2-(Chloromethyl)benzoic acid | 85.3 g (0.5 mol) | 1.0 | Dry, purity >98% |

| Thionyl Chloride (SOCl₂) | 71.4 g (0.6 mol) | 1.2 | Freshly distilled recommended |

| Anhydrous Ethanol | 46.1 g (1.0 mol) | 2.0 | <0.05% water |

| Dichloromethane (DCM) | 300 mL | - | Anhydrous solvent |

| Saturated NaHCO₃ solution | 2 x 100 mL | - | For work-up |

| Brine | 1 x 100 mL | - | For work-up |

| Anhydrous MgSO₄ | ~10 g | - | For drying |

Procedure:

-

Setup: In a fume hood, equip a dry 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet leading to a caustic scrub bath (NaOH solution).

-

Acyl Chloride Formation: Suspend 2-(chloromethyl)benzoic acid (85.3 g) in dichloromethane (200 mL). Slowly add thionyl chloride (71.4 g) dropwise at room temperature.[7] Vigorous gas evolution (SO₂ and HCl) will occur.

-

Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux for 2 hours. The solution should become clear.

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

-

Esterification: Cool the resulting crude acyl chloride in an ice bath. Slowly add anhydrous ethanol (46.1 g) dropwise. The reaction is exothermic; control the addition rate to keep the temperature below 30°C.

-

Final Stirring: After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Work-up: Dilute the reaction mixture with 100 mL of dichloromethane. Transfer to a separatory funnel and wash sequentially with 100 mL of water, two 100 mL portions of saturated sodium bicarbonate solution (CAUTION: CO₂ evolution), and finally with 100 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester by vacuum distillation to obtain a colorless liquid.

-

Characterization: Confirm identity and purity via spectroscopic methods (NMR, IR, MS).

Safety & Handling of Critical Reagents

Scientific integrity demands a rigorous approach to safety. Several reagents used in these syntheses are hazardous and require strict handling protocols.

Hazard Summary and Handling Precautions:

| Reagent | Key Hazards | PPE & Engineering Controls |

| Thionyl Chloride (SOCl₂) | Corrosive, toxic if inhaled, reacts violently with water liberating toxic gas (HCl, SO₂).[8][9][10][11] | Chemical fume hood is mandatory. Wear chemical safety goggles, face shield, neoprene or rubber gloves, and a lab coat.[9][10] Keep away from water and bases.[12] |

| Chlorine Gas (Cl₂) | Highly toxic, severe respiratory irritant, strong oxidizer. | Use only in a well-ventilated fume hood with a dedicated gas delivery and scrubbing system. Requires specialized training for handling compressed gas cylinders. |

| Sulfuric Acid (H₂SO₄) | Severely corrosive, causes serious burns. | Wear acid-resistant gloves, goggles, face shield, and lab coat. Always add acid to water/alcohol, never the reverse. |

Safety Workflow for Handling Thionyl Chloride:

Caption: Safety Workflow for Thionyl Chloride.[9]

Characterization and Quality Control

Confirming the structure and purity of the final product is a non-negotiable step.

Physicochemical Properties:

| Property | Value |

| Molecular Weight | 198.65 g/mol [13] |

| Appearance | Colorless liquid[1] |

| CAS Number | 1531-78-8[2][13] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (d, 1H), ~7.5 (t, 1H), ~7.4 (t, 1H), ~7.3 (d, 1H), ~4.9 (s, 2H, -CH₂Cl), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~166.5, ~140.0, ~132.5, ~131.0, ~130.5, ~129.0, ~127.0, ~61.5, ~45.0, ~14.0.

-

IR (neat, cm⁻¹): ~1720 (C=O stretch), ~1290, ~1250 (C-O stretch), ~750 (C-Cl stretch).

-

Mass Spec (EI): m/z 198/200 (M⁺, Cl isotope pattern), 163 (M⁺ - Cl), 153 (M⁺ - OCH₂CH₃).

Conclusion

The synthesis of this compound can be reliably achieved via two primary routes: the free-radical chlorination of ethyl 2-methylbenzoate and the esterification of 2-(chloromethyl)benzoic acid. The chlorination route is well-suited for industrial-scale production, leveraging economical starting materials but requiring careful control to manage selectivity and handle hazardous chlorine gas. The esterification pathway, particularly when mediated by thionyl chloride, offers high yields and purity under milder conditions, making it ideal for laboratory and pilot-scale syntheses. The ultimate choice of method must be guided by a thorough assessment of scale, available equipment, cost, and, most importantly, a steadfast commitment to safety.

References

- Benchchem. Application Notes and Protocols: 2-(Chloromethyl)benzoic Acid in Solid-Phase Organic Synthesis.

- Google Patents.

- ChemicalBook. ETHYL 2-(BROMOMETHYL)

- Guidechem.

- Fisher Scientific.

- Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.

- Carl ROTH.

- NJ.gov. HAZARD SUMMARY: THIONYL CHLORIDE.

- Carl ROTH. Safety Data Sheet: Thionyl chloride (Additional).

- PTC Organics, Inc.

- Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.

- University of Toronto.

- PubChem. Ethyl 2-(chloromethyl)

- Benchchem.

- Google Patents.

- The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. (2024). Stanford Chemicals.

- ChemicalBook.

Sources

- 1. Page loading... [guidechem.com]

- 2. Ethyl 2-(chloromethyl)benzoate | C10H11ClO2 | CID 12937460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. benchchem.com [benchchem.com]

- 6. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 7. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. drexel.edu [drexel.edu]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. nj.gov [nj.gov]

- 13. 1531-78-8 CAS Manufactory [m.chemicalbook.com]

Introduction: The Strategic Importance of Ethyl 2-Chloromethylbenzoate

An In-depth Technical Guide to the Formation Mechanisms of Ethyl 2-Chloromethylbenzoate

This compound (CAS: 1531-78-8) is a bifunctional organic compound featuring an ethyl ester and a reactive chloromethyl group positioned ortho to each other on a benzene ring.[1][2] This specific arrangement makes it a highly valuable intermediate in the synthesis of a wide range of more complex molecules. Its utility is primarily leveraged in the pharmaceutical, agrochemical, and fine chemical industries.[3] The chloromethyl group serves as a potent electrophile, ideal for introducing the 2-carboxybenzyl moiety via nucleophilic substitution, while the ethyl ester provides a handle for further transformations or can be hydrolyzed to the corresponding carboxylic acid.

Understanding the mechanisms of its formation is critical for optimizing its synthesis, maximizing yield, ensuring purity, and scaling production efficiently. This guide provides a detailed examination of the two primary synthetic strategies, grounded in mechanistic principles and supported by established laboratory protocols.

The two principal retrosynthetic pathways are:

-

Strategy I: Commencing with the esterification of 2-methylbenzoic acid, followed by a selective free-radical chlorination of the benzylic methyl group.

-

Strategy II: Initiating with the chlorination of 2-methylbenzoic acid to form 2-(chloromethyl)benzoic acid, which is subsequently esterified.

This document will dissect each strategy, elucidating the rationale behind procedural choices and the chemical principles that govern the reactions.

Synthetic Strategy I: Benzylic Chlorination of Ethyl 2-Methylbenzoate

This approach is often favored in industrial contexts because it avoids the handling of 2-(chloromethyl)benzoic acid, a solid that can be challenging to purify and may complicate the chlorination step.[4] The initial esterification effectively protects the carboxylic acid functionality.

Step 1: Fischer Esterification of 2-Methylbenzoic Acid

The first step is the conversion of 2-methylbenzoic acid (o-toluic acid) to ethyl 2-methylbenzoate. This is a classic acid-catalyzed equilibrium reaction.

Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and regeneration of the acid catalyst to yield the final ester.[5]

Sources

- 1. Ethyl 2-(chloromethyl)benzoate | C10H11ClO2 | CID 12937460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Starting materials for Ethyl 2-chloromethylbenzoate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 2-chloromethylbenzoate: Starting Materials and Core Methodologies

Introduction

This compound is a valuable bifunctional molecule in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and other fine chemicals.[1] Its structure, featuring both an ethyl ester and a reactive benzylic chloride, allows for sequential or orthogonal chemical transformations. The ester moiety can be hydrolyzed or transesterified, while the chloromethyl group is susceptible to nucleophilic substitution, making it a versatile building block for constructing complex molecular architectures.

This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for successful synthesis. We will dissect the two most prevalent and logical synthetic pathways, providing detailed, self-validating protocols grounded in established chemical literature.

Synthetic Pathways Overview

The synthesis of this compound can be approached from two principal strategic directions, primarily dictated by the choice of starting material. The decision between these pathways often hinges on the commercial availability, cost, and purity of the precursors, as well as the specific capabilities of the laboratory.

-

Pathway 1: Direct Esterification. This is the most straightforward approach, beginning with a precursor that already contains the chloromethyl group, 2-(Chloromethyl)benzoic Acid . The synthesis is completed in a single esterification step.

-

Pathway 2: Sequential Esterification and Chlorination. This two-step approach begins with the more common commodity chemical, 2-Methylbenzoic Acid (o-Toluic Acid) . The carboxylic acid is first protected as an ethyl ester, followed by a selective free-radical chlorination of the benzylic methyl group.

The logical flow of these two primary synthetic routes is visualized below.

Caption: Comparative workflow of the two primary synthetic routes.

Pathway 1: Esterification of 2-(Chloromethyl)benzoic Acid

This pathway is chemically efficient as it involves a single, well-understood transformation. The success of this method relies entirely on the quality of the starting material, 2-(chloromethyl)benzoic acid. The primary challenge is to achieve esterification without promoting side reactions involving the reactive benzylic chloride.

Starting Materials:

-

2-(Chloromethyl)benzoic Acid

-

Ethanol (Anhydrous)

-

Acid Catalyst (e.g., Concentrated Sulfuric Acid) or Coupling Agents

Methodology 1A: Fischer-Speier Esterification

This classical method is the most atom-economical and cost-effective approach, particularly for larger-scale synthesis.[2] It utilizes an excess of the alcohol (ethanol) as both reactant and solvent, with a strong acid catalyst to drive the equilibrium toward the ester product.

Causality and Control: The reaction is reversible. Using a large excess of ethanol shifts the equilibrium to favor product formation according to Le Châtelier's principle. The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Refluxing provides the necessary activation energy and removes the water byproduct azeotropically with the ethanol, further driving the reaction to completion.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(chloromethyl)benzoic acid (1.0 eq.).

-

Reagent Addition: Add anhydrous ethanol (10-20 eq.) to the flask to serve as the solvent and reagent. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. c. Reduce the volume of ethanol under reduced pressure using a rotary evaporator. d. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product of high purity.

Methodology 1B: Two-Step Esterification via Acyl Chloride

For substrates that are sensitive to high temperatures or strong acidic conditions, a two-step approach via the formation of an acyl chloride is a reliable alternative. This method is highly effective but involves the use of a hazardous reagent, thionyl chloride (SOCl₂).

Causality and Control: Thionyl chloride converts the carboxylic acid into a highly reactive 2-(chloromethyl)benzoyl chloride intermediate. This acyl chloride is a potent electrophile that reacts rapidly and irreversibly with ethanol, even at low temperatures, to form the ester. The byproducts of this reaction are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed, driving the reaction to completion.[2]

-

Acyl Chloride Formation: a. In a fume hood, add 2-(chloromethyl)benzoic acid (1.0 eq.) to a round-bottom flask with a magnetic stirrer and reflux condenser. b. Add excess thionyl chloride (SOCl₂, ~2.0-3.0 eq.), optionally with a catalytic amount of N,N-dimethylformamide (DMF). c. Heat the mixture to a gentle reflux (approx. 75-80 °C) for 2-3 hours. The reaction is complete when the evolution of gas ceases. d. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(chloromethyl)benzoyl chloride. This intermediate is often used directly without further purification.

-

Esterification: a. Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar). b. Cool the solution to 0 °C in an ice bath. c. Slowly add anhydrous ethanol (1.1 eq.) dropwise. A base such as pyridine or triethylamine (1.1 eq.) is typically added to scavenge the HCl produced. d. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Workup and Isolation: a. Quench the reaction with water. b. Separate the organic layer. Wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Mechanism & Data Summary

Caption: Mechanism of Fischer-Speier Esterification.

| Parameter | Fischer-Speier Esterification | Acyl Chloride Method |

| Starting Material | 2-(Chloromethyl)benzoic Acid | 2-(Chloromethyl)benzoic Acid |

| Key Reagents | Ethanol (excess), H₂SO₄ (cat.) | SOCl₂, Ethanol, Base (e.g., Pyridine) |

| Reaction Steps | 1 | 2 |

| Conditions | Reflux temperature | 0 °C to Room Temperature (Esterification) |

| Advantages | Cost-effective, simple setup | High yield, rapid, irreversible |

| Disadvantages | Reversible, requires excess alcohol | Uses hazardous SOCl₂, produces corrosive byproducts |

Pathway 2: Chlorination of Ethyl 2-methylbenzoate

This pathway is advantageous when 2-methylbenzoic acid is a more readily available or cost-effective starting material than its chlorinated counterpart. The strategy involves first protecting the carboxylic acid functional group via esterification, followed by a selective chlorination of the benzylic methyl group.

Starting Materials:

-

2-Methylbenzoic Acid (o-Toluic Acid)

-

Ethanol

-

Chlorinating Agent (e.g., Chlorine gas, N-Chlorosuccinimide)

-

Radical Initiator (e.g., UV light, AIBN, Benzoyl Peroxide)

Step A: Synthesis of Ethyl 2-methylbenzoate

The first step is the esterification of 2-methylbenzoic acid with ethanol. The Fischer-Speier method described previously is perfectly suited for this transformation and is the standard industrial and laboratory approach.[1][3]

The protocol is identical to Methodology 1A, substituting 2-(chloromethyl)benzoic acid with 2-methylbenzoic acid. The reaction produces Ethyl 2-methylbenzoate.[4]

Step B: Side-Chain Chlorination of Ethyl 2-methylbenzoate

This step is a selective free-radical halogenation. The benzylic protons on the methyl group are significantly more reactive toward radical abstraction than the aromatic or ethyl group protons. This selectivity is the cornerstone of this synthetic step. The reaction requires an initiator to generate radicals.

Causality and Control: Free-radical reactions proceed via a chain mechanism (initiation, propagation, termination). An initiator, such as UV light or a chemical like AIBN, is required to create the initial chlorine radical (Cl•) from the chlorine source. This radical then abstracts a hydrogen atom from the benzylic methyl group, forming a stable benzyl radical. This resonance-stabilized radical then reacts with another molecule of the chlorine source to form the product and a new chlorine radical, continuing the chain. A patent for the para-isomer suggests a reaction temperature of 70-140 °C.[1] An analogous bromination reaction using N-Bromosuccinimide (NBS) proceeds under reflux with a radical initiator, achieving high yield.[5]

-

Reaction Setup: In a fume hood, charge a three-neck round-bottom flask (equipped with a gas inlet, condenser, and thermometer) with Ethyl 2-methylbenzoate (1.0 eq.).

-

Initiation:

-

Photochemical: Position a UV lamp to irradiate the flask.

-

Chemical: Add a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.

-

-

Reaction: Heat the reaction mixture to 100-110 °C.[1] Bubble chlorine gas (Cl₂) through the solution at a controlled rate. Monitor the reaction progress by GC or ¹H NMR to observe the conversion of the starting material. It is crucial to avoid over-chlorination to dichlorinated species.

-

Workup and Isolation: a. Once the desired conversion is reached, stop the chlorine flow and turn off the initiator source. b. Purge the system with an inert gas (N₂ or Ar) to remove excess Cl₂ and HCl. c. Cool the mixture to room temperature. d. The crude product can be washed with a dilute solution of sodium bisulfite (to remove residual chlorine) and then sodium bicarbonate.

-

Purification: The final product is typically purified by vacuum distillation to separate it from unreacted starting material and any di-chlorinated byproducts.[1]

Mechanism & Data Summary

Caption: Mechanism of Free-Radical Side-Chain Chlorination.

| Parameter | Step A: Esterification | Step B: Chlorination |

| Starting Material | 2-Methylbenzoic Acid | Ethyl 2-methylbenzoate |

| Key Reagents | Ethanol, H₂SO₄ | Cl₂, UV light or AIBN |

| Conditions | Reflux | 100-110 °C |

| Key Transformation | Carboxylic Acid → Ethyl Ester | Methyl Group → Chloromethyl Group |

| Control Point | Driving equilibrium via excess alcohol | Controlling degree of chlorination |

Conclusion and Recommendations

Both synthetic pathways offer viable and robust methods for the preparation of this compound. The choice between them is primarily a strategic one based on chemical economics and available infrastructure.

-

Pathway 1 (Direct Esterification) is the more concise route. If high-purity 2-(chloromethyl)benzoic acid is commercially available at a reasonable cost, this pathway is preferred for its simplicity and high-yielding transformations. The Fischer-Speier method is ideal for large-scale, cost-sensitive production, while the acyl chloride method provides a milder, albeit more complex, alternative.

-

Pathway 2 (Sequential Synthesis) provides greater flexibility by starting from the basic commodity chemical 2-methylbenzoic acid. While it involves an additional synthetic step, the lower cost of the initial starting material may offset this for large-scale industrial production. Critical process control is required during the free-radical chlorination step to manage selectivity and ensure safety, particularly when handling chlorine gas.

For research and development professionals, both routes represent valuable tools in the synthetic chemist's arsenal. The protocols described herein are designed to be self-validating, with a clear rationale for each step, enabling scientists to adapt and optimize these methods for their specific applications.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 2-(Chloromethyl)benzoic Acid with Primary Alcohols.

- BenchChem. (n.d.). Application Notes and Protocols: 2-(Chloromethyl)benzoic Acid in Solid-Phase Organic Synthesis.

- Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

- PTC Organics, Inc. (n.d.). PTC Esterification for a Chloromethyl Ester.

- Google Patents. (2021). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

- Google Patents. (2007). CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.

- ChemicalBook. (n.d.). ETHYL 2-(BROMOMETHYL)BENZOATE synthesis.

- PubChem. (n.d.). Ethyl 2-(chloromethyl)benzoate.

- ChemicalBook. (2022). This compound | 1531-78-8.

- Google Patents. (2014). CN103554072A - Preparation method of phthalide.

- Google Patents. (2017). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

- LookChem. (2025). ethyl 2-methylbenzoate - 87-24-1.

- Google Patents. (2020). CN110724046A - Method for preparing o-methylbenzoic acid and phthalide from phthalic anhydride.

- Google Patents. (2015). CN104311414A - Preparation method of ethyl benzoate.

Sources

- 1. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN104311414A - Preparation method of ethyl benzoate - Google Patents [patents.google.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]

Purity analysis of Ethyl 2-chloromethylbenzoate

An In-depth Technical Guide to the Purity Analysis of Ethyl 2-chloromethylbenzoate

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. This guide provides a comprehensive framework for the purity analysis of this compound, designed for researchers, scientists, and drug development professionals. We will explore the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and interpret the resulting data within the context of international regulatory standards.

The Imperative for Purity: Context and Regulatory Landscape

In pharmaceutical development, an impurity is defined as any component present in a drug substance that is not the desired chemical entity[1]. The presence of impurities, even in trace amounts, can pose significant risks to patient safety[1]. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines to control and monitor impurities in new drug substances.[2][3][4]

The ICH Q3A(R2) guideline, specifically, provides a framework for classifying, identifying, and qualifying impurities.[4][5] It establishes thresholds that dictate the level of scrutiny required:

-

Reporting Threshold: The level at which an impurity must be reported.

-

Identification Threshold: The level above which an impurity's structure must be identified.

-

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

Therefore, a robust analytical strategy is not merely a quality control measure but a fundamental regulatory requirement. This guide will detail such a strategy for this compound.

Understanding the Impurity Profile

Effective purity analysis begins with a theoretical understanding of the potential impurities. These are typically process-related, arising from the synthetic route, or degradation-related, forming during storage. This compound is commonly synthesized via the chlorination of ethyl 2-methylbenzoate.

This synthetic pathway can introduce several types of impurities:

-

Starting Materials: Unreacted ethyl 2-methylbenzoate.

-

Intermediates: Incomplete reaction products.

-

By-products: Isomeric products (e.g., ethyl 4-chloromethylbenzoate) or over-reacted species (e.g., ethyl 2-(dichloromethyl)benzoate).

-

Reagents: Residual chlorinating agents or catalysts.

-

Degradation Products: Hydrolysis of the ester to 2-(chloromethyl)benzoic acid or hydrolysis of the chloromethyl group to form ethyl 2-(hydroxymethyl)benzoate.

The following diagram illustrates the potential origins of these impurities.

Caption: Potential impurity sources in this compound synthesis.

Core Analytical Methodologies: A Multi-faceted Approach

No single analytical technique can provide a complete purity profile. A combination of chromatographic and spectroscopic methods is essential for the separation, quantification, and identification of all potential impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Rationale: HPLC is the primary technique for separating and quantifying non-volatile and thermally labile organic impurities. A reverse-phase method is ideal for a moderately polar compound like this compound, offering excellent resolution and sensitivity with UV detection due to the aromatic ring.

Experimental Protocol: Reverse-Phase HPLC

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of ~500 µg/mL.

-

Prepare a working solution by diluting 1 mL of the stock solution to 100 mL with the same diluent to obtain a concentration of ~5 µg/mL for impurity analysis.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

Time (min) %A %B 0 60 40 25 10 90 30 10 90 31 60 40 | 35 | 60 | 40 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Method Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, range, accuracy, and precision.

Data Presentation: HPLC Purity Assessment

| Peak ID | Retention Time (min) | Area (%) | Specification |

| Impurity 1 (Known) | 8.5 | 0.08 | ≤ 0.10% |

| Impurity 2 (Unknown) | 12.1 | 0.04 | Reportable |

| Main Compound | 15.3 | 99.85 | ≥ 99.5% |

| Total Impurities | - | 0.15 | ≤ 0.50% |

Workflow Visualization: HPLC Analysis

Caption: Standard workflow for HPLC-based purity analysis.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Rationale: GC is the ideal method for analyzing volatile and semi-volatile compounds that are thermally stable. It is particularly crucial for detecting residual solvents used in the synthesis and purification steps, which are governed by ICH Q3C guidelines.[2] It can also serve as an orthogonal technique to HPLC for the main analyte and certain impurities.

Experimental Protocol: GC-FID

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of this compound into a 10 mL headspace vial.

-

Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

-

Seal the vial and vortex to dissolve.

-

-

Chromatographic Conditions:

-

Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 5 minutes.

-

Ramp: 15 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Injection Mode: Split (e.g., 20:1 ratio).

-

-

Analysis: The area normalization method can be used to estimate the percentage of volatile impurities.[6] For residual solvents, quantification is performed against certified reference standards.

Workflow Visualization: GC-FID Analysis

Caption: Workflow for GC analysis of volatile components.

Spectroscopic Identification: NMR and MS

Rationale: While chromatography separates and quantifies, spectroscopy identifies. Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation of the main compound and can be used to identify impurities if their concentration is sufficient. Mass Spectrometry (MS), especially when coupled with GC (GC-MS) or HPLC (LC-MS), provides molecular weight information and fragmentation patterns crucial for identifying unknown impurities.

NMR Spectroscopy

-

¹H NMR is used to confirm the presence and ratio of different proton environments (aromatic, ethyl ester, chloromethyl).

-

¹³C NMR confirms the carbon skeleton of the molecule.

Data Presentation: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.3 - 8.0 | Multiplet | 4H |

| CH₂Cl | ~4.8 | Singlet | 2H |

| O-CH₂ (ethyl) | ~4.4 | Quartet | 2H |

| CH₃ (ethyl) | ~1.4 | Triplet | 3H |

Note: Predicted shifts are based on established principles of NMR spectroscopy and may vary slightly based on solvent and experimental conditions.[7]

Structural-Spectroscopic Relationship

Caption: Correlation between the structure of this compound and its ¹H NMR signals.

Mass Spectrometry (MS)

When coupled with GC, Electron Ionization (EI) is typically used. The molecular ion peak ([M]⁺) would be expected at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Key fragmentation patterns can also help in structural elucidation.[8]

Conclusion: An Integrated Strategy for Assured Quality

The purity analysis of this compound is a critical activity in drug development that demands a scientifically sound and regulatory-compliant approach. This guide outlines an integrated strategy that combines the quantitative power of chromatography (HPLC and GC) with the definitive identification capabilities of spectroscopy (NMR and MS). By understanding the potential impurity profile and applying validated analytical methods, researchers and scientists can ensure the quality, safety, and consistency of this vital pharmaceutical intermediate, thereby upholding the principles of scientific integrity and patient safety.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Pharmaready. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

(n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

-

EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

-

European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Ethyl 2-chlorobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

-